![molecular formula C24H23N5O6 B1668668 10-Propargyl-5,8-dideazafolic acid CAS No. 76849-19-9](/img/structure/B1668668.png)
10-Propargyl-5,8-dideazafolic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CB-3717,也称为N-(4-(N-((2-氨基-4-羟基-6-喹唑啉基)甲基)丙-2-炔基氨基)苯甲酰)-L-谷氨酸,是一种喹唑啉类抗叶酸化合物。它是一种有效的胸腺嘧啶合成酶抑制剂,胸腺嘧啶合成酶是DNA合成中的一种关键酶。 该化合物因其能够破坏核苷酸代谢而被广泛研究用于癌症治疗 .
准备方法
合成路线和反应条件
CB-3717是通过一个多步骤的过程合成的,该过程涉及喹唑啉环的形成,然后进行修饰以引入炔丙基和谷氨酸部分。关键步骤包括:
喹唑啉环的形成: 这涉及邻氨基苯甲酸与甲酰胺反应生成2-氨基苯甲酰胺,然后环化形成喹唑啉环。
炔丙基的引入: 在碱的存在下,喹唑啉中间体与炔丙基溴反应,在N10位引入炔丙基。
谷氨酸部分的连接: 最后一步是使用肽偶联试剂(如二环己基碳二亚胺(DCC)和N-羟基琥珀酰亚胺(NHS))将修饰后的喹唑啉与L-谷氨酸偶联
工业生产方法
CB-3717的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用自动化反应器、连续流动工艺和纯化技术(如结晶和色谱法)以确保高产率和纯度 .
化学反应分析
反应类型
CB-3717主要由于存在炔丙基和氨基等反应性官能团而经历取代反应。在特定条件下,它也可以参与氧化和还原反应。
常见试剂和条件
取代反应: 常见试剂包括卤代烷烃和碱,如氢化钠或碳酸钾。
氧化反应: 可以使用过氧化氢或高锰酸钾等氧化剂。
还原反应: 使用硼氢化钠或氢化铝锂等还原剂。
主要产物
从这些反应中形成的主要产物取决于所用试剂和条件。 例如,取代反应可以生成各种CB-3717的烷基化衍生物,而氧化和还原反应可以修饰喹唑啉环上的官能团 .
科学研究应用
作用机制
CB-3717通过与胸腺嘧啶合成酶紧密结合而发挥其作用,从而抑制该酶的活性。这种抑制阻止了脱氧尿嘧啶酸向胸腺嘧啶酸的转化,这是DNA合成中的一个关键步骤。结果,细胞无法产生DNA,导致细胞周期停滞和凋亡。 N10位的炔丙基对于其强大的结合亲和力和抑制活性至关重要 .
相似化合物的比较
类似化合物
甲氨蝶呤: 另一种抗叶酸,抑制二氢叶酸还原酶。
培美曲塞: 一种多靶点抗叶酸,抑制胸腺嘧啶合成酶、二氢叶酸还原酶和甘氨酰胺核苷酸甲酰转移酶。
拉立替雷德: 与CB-3717类似,特异性抑制胸腺嘧啶合成酶
独特之处
CB-3717之所以独特,是因为它对胸腺嘧啶合成酶具有高度特异性,并且能够在细胞内形成稳定的多谷氨酸,从而增强其保留和功效。 这使其成为靶向癌症治疗的宝贵化合物 .
生物活性
10-Propargyl-5,8-dideazafolic acid (also known as CB3717) is a potent antifolate compound that acts primarily as an inhibitor of thymidylate synthase (TS), an enzyme critical for DNA synthesis. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology, where TS inhibition can impede the proliferation of cancer cells.
The biological activity of this compound revolves around its ability to inhibit TS. TS catalyzes the reduction of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis. By inhibiting this enzyme, this compound disrupts DNA replication and repair processes, leading to cell cycle arrest and apoptosis in rapidly dividing cells.
Key Findings:
- Potency : The compound exhibits an IC50 value of approximately 0.05 µM against L1210 TS, indicating high potency compared to other analogs .
- Selectivity : It shows limited inhibition of dihydrofolate reductase (DHFR), suggesting a selective action towards TS .
Comparative Biological Activity
Research has demonstrated that this compound is significantly more effective than its 2-desamino counterpart in inhibiting TS. In a study comparing various derivatives, the presence of the propargyl group was found to enhance the inhibitory activity against L1210 leukemia cells .
Compound | IC50 (µM) | Inhibition Target |
---|---|---|
This compound (CB3717) | 0.05 | Thymidylate Synthase |
2-Desamino-10-propargyl-5,8-dideazafolic acid | 0.26 | Thymidylate Synthase |
Other derivatives | Varies | Thymidylate Synthase |
Case Studies and Clinical Research
A Phase I clinical study evaluated the safety and efficacy of Nthis compound in patients with advanced solid tumors. The results indicated that this compound was well-tolerated with minimal renal and hepatic toxicities, making it a promising candidate for further development in cancer therapy .
Observations from Clinical Trials:
- Efficacy : Patients exhibited varying degrees of tumor response, with some cases showing significant regression.
- Toxicity Profile : The compound demonstrated a favorable safety profile compared to traditional antifolates.
属性
CAS 编号 |
76849-19-9 |
---|---|
分子式 |
C24H23N5O6 |
分子量 |
477.5 g/mol |
IUPAC 名称 |
(2S)-2-[[4-[(2-amino-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C24H23N5O6/c1-2-11-29(13-14-3-8-18-17(12-14)22(33)28-24(25)27-18)16-6-4-15(5-7-16)21(32)26-19(23(34)35)9-10-20(30)31/h1,3-8,12,19H,9-11,13H2,(H,26,32)(H,30,31)(H,34,35)(H3,25,27,28,33)/t19-/m0/s1 |
InChI 键 |
LTKHPMDRMUCUEB-IBGZPJMESA-N |
SMILES |
C#CCN(CC1=CC2=C(C=C1)N=C(NC2=O)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
手性 SMILES |
C#CCN(CC1=CC2=C(C=C1)N=C(NC2=O)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
规范 SMILES |
C#CCN(CC1=CC2=C(C=C1)N=C(NC2=O)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
CB 3717; CB-3717; CB3717; N(sup 10)-Propargyl-5,8-dideazafolic acid; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。